Reduced Molecular Weight and TPSA Confer Superior Drug-Likeness versus 2-Substituted Piperidinyl and Pyrrolidinyl Analogs
The target compound (CAS 1203189-06-3) possesses a molecular weight (MW) of 287.27 g/mol and a topological polar surface area (TPSA) of 80.2 Ų. In contrast, the 2-piperidinyl-substituted analog (CAS 1251677-02-7) has MW = 370.41 g/mol and a higher TPSA due to the additional basic nitrogen and increased rotatable bond count [1]. The 2-pyrrolidinyl analog (CAS not fully confirmed) similarly carries additional molecular bulk. Within the context of oral drug-likeness filters, the target compound's MW falls below the preferred 300 Da threshold, whereas the piperidinyl analog exceeds 350 Da, positioning the target compound more favorably for lead optimization campaigns where low MW and moderate polarity are desired starting points [1].
| Evidence Dimension | Molecular weight (MW) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW = 287.27 g/mol; TPSA = 80.2 Ų; Rotatable bonds = 3 |
| Comparator Or Baseline | 2-Piperidinyl analog (CAS 1251677-02-7): MW = 370.41 g/mol; TPSA = >90 Ų (estimated); Rotatable bonds = 5 |
| Quantified Difference | ΔMW = -83.14 g/mol (22.4% lower); ΔRotatable bonds = -2 |
| Conditions | PubChem computed properties (XLogP3, Cactvs TPSA) |
Why This Matters
For hit-to-lead and lead optimization programs, lower MW and reduced TPSA directly correlate with higher probability of achieving oral bioavailability and CNS penetration, making the target compound a more attractive core scaffold than bulkier 2-substituted analogs.
- [1] PubChem Compound Summary for CID 45496931 (target compound); BenchChem product page for piperidinyl analog b2619283. National Center for Biotechnology Information / BenchChem. View Source
